molecular formula C21H21F2NO3 B1325736 2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898762-34-0

2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Cat. No.: B1325736
CAS No.: 898762-34-0
M. Wt: 373.4 g/mol
InChI Key: CRESKSRHMOSOCU-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

The molecular formula of 2,4-difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is C₂₁H₂₁F₂NO₃ , with a calculated molecular weight of 373.4 g/mol . This formula accounts for the benzophenone backbone, two fluorine substituents, and the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety.

Parameter Value
Molecular formula C₂₁H₂₁F₂NO₃
Molecular weight (g/mol) 373.4
Exact mass (Da) 373.143

The compound’s mass spectrometry data (PubChem CID 24724940) confirms these values, with no isotopic anomalies reported .

Stereochemical Configuration and Spirocyclic Motif

The spirocyclic moiety (1,4-dioxa-8-azaspiro[4.5]decane ) introduces a rigid bicyclic system consisting of a tetrahydrofuran ring fused to a piperidine ring via a shared sp³-hybridized nitrogen atom (Figure 1). This motif imposes steric constraints that influence the molecule’s three-dimensional conformation .

Key Structural Features:

  • Spiro Junction : The nitrogen atom at position 8 bridges the two rings, creating a 90° dihedral angle between the tetrahydrofuran and piperidine planes.
  • Fluorine Substitution : The 2,4-difluoro substitution on the benzophenone’s phenyl ring enhances electron-withdrawing effects, altering dipole interactions .
  • Methylene Linker : A -CH₂- group connects the spirocyclic system to the benzophenone’s meta-position, enabling rotational flexibility while maintaining spatial proximity between aromatic and heterocyclic regions .

Stereochemical analysis suggests the spirocyclic nitrogen adopts an R configuration in related derivatives, though experimental confirmation for this specific compound is pending .

Comparative Analysis with Related Benzophenone Derivatives

Table 1: Structural and Electronic Comparisons

Compound Molecular Formula Key Substituents Notable Features
This compound C₂₁H₂₁F₂NO₃ 2,4-difluoro; spirocyclic linker Enhanced polarity due to fluorine and spiro system
3,4-Dichloro-3'-spirocyclic benzophenone C₁₉H₁₉Cl₂NO₃ 3,4-dichloro; spirocyclic linker Higher halogenated bulk, reduced solubility
3,5-Difluoro-4'-spirocyclic benzophenone C₂₁H₂₁F₂NO₃ 3,5-difluoro; spirocyclic linker Symmetric fluorine distribution, planar dipole
Key Differences:
  • Electronic Effects : Fluorine’s electronegativity in the 2,4-difluoro derivative increases the benzophenone’s electrophilicity compared to chloro-substituted analogs .
  • Steric Profiles : The spirocyclic linker’s methylene group reduces steric hindrance relative to bulkier substituents (e.g., morpholine derivatives) .
  • Conformational Flexibility : Unlike non-spiro benzophenones, the fused ring system restricts rotation around the central carbonyl group, stabilizing specific conformers .

Crystallographic and Conformational Studies

Crystallographic Data (Hypothetical Model):

While direct X-ray crystallography data for this compound is unavailable, related spirocyclic benzophenones exhibit monoclinic crystal systems with space group P2₁/c . Predicted parameters include:

Parameter Value
Unit cell dimensions a = 12.3 Å, b = 7.8 Å, c = 15.2 Å
β angle 98.5°
Z value 4

Conformational Analysis:

  • Benzophenone Core : The carbonyl group adopts a coplanar arrangement with both aromatic rings, minimizing torsional strain .
  • Spirocyclic Orientation : The tetrahydrofuran ring’s oxygen atoms align antiperiplanar to the piperidine nitrogen, optimizing lone-pair delocalization .
  • Intermolecular Interactions : Predicted C–H···O and C–F···π interactions stabilize the crystal lattice, as observed in analogous fluorinated spiro compounds .
Computational Insights:

Density functional theory (DFT) calculations suggest a twisted geometry between the benzophenone and spirocyclic moieties, with a dihedral angle of 25–30° (Figure 2). This distortion balances steric repulsion and conjugation effects .

Properties

IUPAC Name

(2,4-difluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2NO3/c22-17-4-5-18(19(23)13-17)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRESKSRHMOSOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643336
Record name (2,4-Difluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
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Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-34-0
Record name Methanone, (2,4-difluorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone (CAS Number: 898756-66-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzophenone core with a difluoro substitution and a spirocyclic structure that enhances its pharmacological properties. Its molecular formula is C21H21F2NO3C_{21}H_{21}F_2NO_3 with a molar mass of approximately 373.39 g/mol.

1. Binding Affinity to Receptors

Research indicates that derivatives of the spirocyclic structure exhibit significant binding affinity for sigma receptors, particularly σ1 receptors. For instance, compounds similar to 2,4-difluoro derivatives have shown high affinity (K(i) values in the nanomolar range) for σ1 receptors, which are implicated in various neuropsychiatric disorders and cancer biology .

2. Antitumor Activity

In vivo studies have demonstrated that compounds featuring the 1,4-dioxa-8-azaspiro[4.5]decane moiety can accumulate in tumor tissues significantly more than in normal tissues. This property suggests potential applications in tumor imaging and targeted therapy . For example, PET imaging studies using radiolabeled analogs indicate specific binding to tumor cells, which could facilitate the development of radiotracers for cancer diagnosis .

Case Study 1: Sigma Receptor Ligands

A study evaluated a series of compounds structurally related to 2,4-difluoro derivatives for their sigma receptor binding capabilities. One notable compound demonstrated a K(i) value of 5.4 ± 0.4 nM for σ1 receptors and showed selectivity over σ2 receptors by a factor of 30 . This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 2: Tumor Imaging

In another investigation, small animal PET imaging was conducted using a radiolabeled version of the compound in mouse tumor xenograft models. The results indicated that the compound accumulated significantly in human carcinoma and melanoma cells compared to surrounding tissues, highlighting its potential as a diagnostic agent .

Comparative Analysis with Related Compounds

Compound NameK(i) Value (nM)Selectivity (σ1/σ2)Application
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430-foldTumor imaging
3,5-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenoneTBDTBDTBD

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs differ in halogen substituents, linker chemistry, and spirocyclic modifications:

Compound Name Substituents (Benzophenone Rings) Spirocyclic/Linker Modifications Molecular Weight LogP (Predicted)
Target Compound 2,4-difluoro (Ring A); 3'-spiro (Ring B) 1,4-dioxa-8-azaspiro[4.5]decane ~355.4* 3.8–4.2†
4-(Spiro group)phenylmethanone 3-fluoro (Ring B) Same spiro group 355.4 3.7
3,4-Dichloro-3'-[spiro group]benzophenone 3,4-dichloro (Ring A) Same spiro group 406.3 4.3
4'-[Spiro group]-2-fluorobenzophenone 2-fluoro (Ring B) Same spiro group 355.4 3.6
8-(2,6-Difluoro-4-nitrophenyl)-spirodecane 2,6-difluoro-4-nitro (Ring A) No benzophenone; direct spiro attachment 342.3 2.9
[Benzylpiperidine-spiro]benzophenone (12a) None Benzylpiperidine linker 435.3 4.5

*Estimated based on and .
†Predicted using XLogP3 from .

Key Observations:
  • Halogen Effects : Chlorinated analogs (e.g., ) exhibit higher molecular weights and lipophilicity (LogP ~4.3) compared to fluorinated derivatives (LogP ~3.6–4.2). Fluorine’s electronegativity may enhance metabolic stability and receptor binding .
  • Positional Isomerism : The 2-fluoro analog () shows lower LogP than the target’s 2,4-difluoro variant, suggesting substituent position impacts solubility.

Stability and Reactivity

  • Hydrolytic Stability : The 1,4-dioxa ring in the spiro system is susceptible to acidic hydrolysis, whereas thiomorpholine derivatives () may offer improved stability.
  • Oxidative Resistance : Fluorine substituents mitigate oxidative degradation compared to chlorinated analogs .

Q & A

Q. What are the key challenges in synthesizing 2,4-difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with Friedel-Crafts acylation to form the benzophenone core, followed by introducing the spirocyclic amine moiety via nucleophilic substitution or coupling reactions. Key challenges include:

  • Regioselectivity : Fluorine substituents influence electrophilic aromatic substitution; directing effects must be considered during functionalization of the benzophenone core .
  • Spirocyclic Integration : The steric bulk of the 1,4-dioxa-8-azaspiro[4.5]decane group requires careful temperature control (0–5°C) and slow reagent addition to avoid side reactions .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for structural characterization of this compound, particularly given its fluorine substituents and spirocyclic group?

Methodological Answer:

  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the spirocyclic structure. Fluorine atoms enhance anomalous scattering, aiding in phase determination .
  • NMR Spectroscopy :
    • ¹⁹F NMR : Detect fluorine environments (δ -110 to -120 ppm for aromatic F; δ -140 ppm for sp³-F if present) .
    • ¹H-¹³C HSQC : Resolve overlapping signals from the spirocyclic moiety by correlating proton and carbon shifts .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~392.3 g/mol) and fragmentation patterns .

Q. How do the fluorine substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer: The 2,4-difluoro configuration deactivates the benzophenone core, directing EAS to the meta and para positions relative to the ketone group. Experimental strategies include:

  • Nitration : Use fuming HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 5-position (relative to ketone) .
  • Halogenation : Selectively brominate the 3-position using Br₂/FeBr₃, leveraging fluorine’s weak ortho-directing effect .
    Monitor reaction progress via TLC (silica gel, UV visualization) and confirm regiochemistry via NOESY NMR .

Advanced Research Questions

Q. What role does the spirocyclic moiety play in supramolecular interactions, and how can these be exploited in host-guest chemistry?

Methodological Answer: The 1,4-dioxa-8-azaspiro[4.5]decane group enables:

  • Cavity Formation : The spirocyclic structure creates a hydrophobic pocket, ideal for encapsulating small molecules (e.g., metal ions, aromatic guests). Characterize via UV-Vis titration (Job’s plot) and ITC (isothermal titration calorimetry) to determine binding constants (Kₐ ~10³–10⁴ M⁻¹) .
  • Coordination Sites : The nitrogen and oxygen atoms can chelate transition metals (e.g., Cu²⁺, Fe³⁺). Use cyclic voltammetry to assess redox activity and single-crystal XRD to confirm metal-ligand geometry .

Q. How can structure-activity relationship (SAR) studies elucidate this compound’s potential as a histone deacetylase (HDAC) inhibitor?

Methodological Answer:

  • Molecular Docking : Model the spirocyclic group as a surface-binding motif using AutoDock Vina. Compare binding energies (ΔG) with known HDAC inhibitors (e.g., vorinostat) .
  • In Vitro Assays : Test inhibition against HDAC isoforms (e.g., HDAC1, HDAC6) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). IC₅₀ values <1 µM suggest therapeutic potential .
  • SAR Modifications : Synthesize analogs with varied substituents (e.g., -CF₃, -OCH₃) on the benzophenone core to optimize selectivity .

Q. What computational strategies resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level. Compare calculated NMR chemical shifts (GIAO method) with experimental data to identify conformational discrepancies .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals, which may arise from the spirocyclic group’s flexibility .
  • Dynamic NMR : Perform variable-temperature ¹H NMR (25–60°C) to detect hindered rotation in the spirocyclic moiety, explaining signal splitting .

Q. How can researchers design experiments to evaluate the compound’s UV absorption properties for photostability applications?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure λmax in ethanol (expected ~290 nm for benzophenone core; bathochromic shift due to fluorine substituents) .
  • Photodegradation Studies : Expose to UV light (λ=254 nm) and monitor degradation via HPLC. Compare half-life (t₁/₂) with non-fluorinated analogs to assess stability .
  • TD-DFT Analysis : Simulate excited-state transitions to correlate absorption bands with electronic transitions (e.g., π→π* vs. n→π*) .

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